molecular formula C19H17N5OS2 B6118659 N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6118659
M. Wt: 395.5 g/mol
InChI Key: JHZFSIWDMRNZMV-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, pyrazole, thiophene, and thiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction between the pyrazole derivative and a pyridine aldehyde or ketone.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Coupling of the Thiophene Ring: The thiophene ring is coupled to the thiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Coupling and Carboxamide Formation: The final step involves the coupling of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or other substituents.

Scientific Research Applications

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This structural complexity allows for diverse applications in various scientific fields, setting it apart from simpler compounds.

Properties

IUPAC Name

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-12(14-10-21-24(13(14)2)17-7-3-4-8-20-17)22-18(25)15-11-27-19(23-15)16-6-5-9-26-16/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZFSIWDMRNZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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